3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride
Overview
Description
3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H16Cl3NS and its molecular weight is 312.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is suggested that the compound may be involved in the treatment of depression , implying potential interaction with neurotransmitter systems.
Mode of Action
Given its potential role in treating depression , it might interact with the central nervous system’s monoamine neurotransmitters, such as noradrenaline, dopamine, and serotonin .
Biochemical Pathways
Considering its potential antidepressant properties , it might influence the noradrenergic, dopaminergic, and serotonergic systems .
Result of Action
Given its potential role in treating depression , it might alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression .
Biochemical Analysis
Biochemical Properties
3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind to specific receptors and enzymes, influencing their activity. For instance, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the function of various cell types, including neuronal and immune cells. By modulating signaling pathways, it can impact processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in gene expression and cellular activity. The compound’s binding to specific receptors can trigger a cascade of intracellular events, ultimately influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular activity, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of the compound can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)sulfanylmethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NS.ClH/c13-10-4-1-5-11(14)12(10)16-8-9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDJDHQISJXMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSC2=C(C=CC=C2Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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